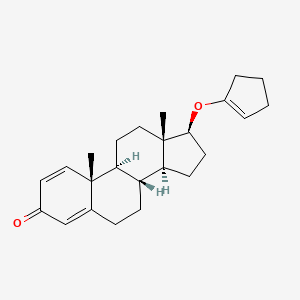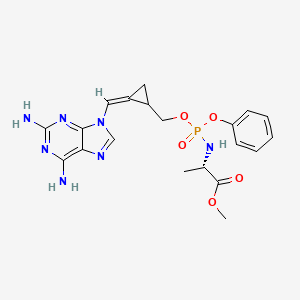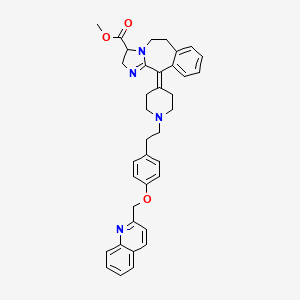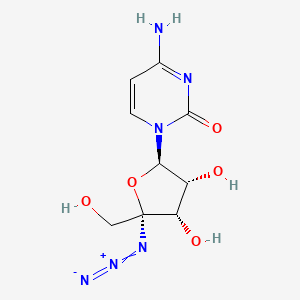
Nicotinic anhydride
Descripción general
Descripción
Nicotinic anhydride is a compound with the molecular formula C12H8N2O3 . It is also known by other names such as 3-Pyridinecarboxylic Anhydride and pyridine-3-carbonyl pyridine-3-carboxylate . The molecular weight of Nicotinic anhydride is 228.20 g/mol .
Synthesis Analysis
A highly efficient synthesis reaction of carboxylic anhydrides catalyzed by triphenylphosphine oxide is described for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield .Molecular Structure Analysis
Nicotinic anhydride has a complex structure that includes a pyridine and a pyrrolidine ring . The InChI representation of the molecule isInChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H . Physical And Chemical Properties Analysis
Nicotinic anhydride has a molecular weight of 228.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The exact mass of Nicotinic anhydride is 228.05349212 g/mol . The topological polar surface area of the compound is 69.2 Ų .Aplicaciones Científicas De Investigación
-
Pharmaceutical Chemistry
- Application : Nicotinic acid and its derivatives have been used for many years to reduce high levels of fats in the blood .
- Method : Nicotinic acid is administered as a co-agent in treatments. Its derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
- Results : Despite some side effects, such as skin rash, nicotinic acid and its derivatives have proven effective against many diseases .
-
Organic Chemistry
- Application : Nicotinic acid is used as a starting compound in the synthesis of a series of acylhydrazones .
- Method : Nicotinic acid is subjected to a series of condensation reactions with appropriate aldehydes .
- Results : Two of the synthesized acylhydrazones showed promising activity against Gram-positive bacteria .
-
Industrial Chemistry
- Application : Nicotinic acid is used in various industrial applications .
- Method : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .
- Results : The world produced 34,000 tons of nicotinic acid in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
-
Biochemistry
- Application : Nicotinic acid is essential for the formation of NAD+ and NADPH, which are critical to basic cellular activity .
- Method : Nicotinic acid influences the activity of several enzymes that are critical to basic cellular activity, such as sirtuins and poly- (ADP-ribose) polymerases (PARP) .
- Results : NAD+ is used as a substrate for mono-ADP-ribosylation of target proteins catalyzed by mono-ADP ribosyltransferase activity, and for poly (ADP-ribose) polymerization catalyzed by PARP activity .
-
Pharmacology
- Application : Nicotinic acid is used in the treatment of dyslipidemias .
- Method : Nicotinic acid is administered as a drug to patients with dyslipidemias .
- Results : The use of FDA-approved niacin formulations at therapeutic doses, alone or in combination with statins or other lipid therapies, is safe, improves multiple lipid parameters, and reduces atherosclerosis progression .
-
Nutrition
-
Green Chemistry
- Application : Nicotinic acid is used in the development of new technologies for industrial production to meet the needs of green chemistry .
- Method : Ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine are being explored .
- Results : These methods aim to reduce the environmental burden of traditional production methods, which produce by-products like nitrous oxide, a gas with a greenhouse effect 300 times stronger than CO2 .
-
Enzyme Reactions
- Application : Nicotinic acid is essential for the formation of NADP+, which serves as an electron acceptor in many enzyme reactions .
- Method : These reactions include those involving glucose 6-phosphate dehydrogenase in the pentose phosphate pathway and isocitrate dehydrogenase outside the context of the citric acid cycle .
- Results : These reactions are critical for various biological processes, including energy production and DNA repair .
-
Dyslipidemia Treatment
- Application : Nicotinic acid is used in the treatment of dyslipidemias .
- Method : Nicotinic acid is administered as a drug to patients with dyslipidemias .
- Results : The use of FDA-approved niacin formulations at therapeutic doses, alone or in combination with statins or other lipid therapies, is safe, improves multiple lipid parameters, and reduces atherosclerosis progression .
-
Lipid Management
- Application : Nicotinic acid is used in lipid management .
- Method : Nicotinic acid is administered as a drug to patients for lipid management .
- Results : Niacin is unique as the most potent available lipid therapy to increase high-density lipoprotein (HDL) cholesterol and it significantly reduces lipoprotein (a) .
-
Nutrient Deficiency
- Application : Nicotinic acid is used to treat nutrient deficiencies .
- Method : Nicotinic acid is administered as a supplement to individuals with nutrient deficiencies .
- Results : Symptoms of nicotinic acid deficiency, referred to as the “three D” diseases (dermatitis, diarrhea, and dementia), can be alleviated with nicotinic acid supplementation .
-
Animal Health
- Application : Nicotinic acid is essential for the life of animals under stress with disturbed intestinal microflora, especially farm animals .
- Method : Nicotinic acid is included in the diet or administered as a supplement to these animals .
- Results : Nicotinic acid deficiency leads to health problems and impairs animal reproduction and growth .
Safety And Hazards
Direcciones Futuras
Research on nicotine, a related compound, suggests that nicotine intervention could be a promising approach in the treatment of Parkinson’s disease . Moreover, the reduction of nicotine levels in cigarettes and other tobacco products could potentially have a profound impact on reducing tobacco-related morbidity and mortality .
Propiedades
IUPAC Name |
pyridine-3-carbonyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODXHOUBDCEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168554 | |
| Record name | Nicotinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic anhydride | |
CAS RN |
16837-38-0 | |
| Record name | Nicotinic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16837-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotinic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)

![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)


![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)

